(E)-methyl 4-(2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)benzoate

Description

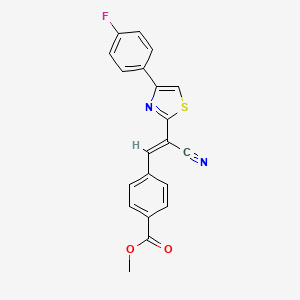

This compound features a thiazole ring substituted with a 4-fluorophenyl group at position 4, a cyano group at position 2, and a vinyl linkage connecting to a methyl benzoate ester (Figure 1). The cyano group contributes to polarity and hydrogen-bonding capacity, while the benzoate ester influences lipophilicity and metabolic stability.

Properties

IUPAC Name |

methyl 4-[(E)-2-cyano-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]ethenyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13FN2O2S/c1-25-20(24)15-4-2-13(3-5-15)10-16(11-22)19-23-18(12-26-19)14-6-8-17(21)9-7-14/h2-10,12H,1H3/b16-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYCHKSABREIGK-MHWRWJLKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 4-(2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)benzoate typically involves a multi-step process. One common method includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated thiazole intermediate in the presence of a palladium catalyst.

Vinylation and Cyano Group Introduction: The vinyl group and cyano group can be introduced through a Knoevenagel condensation reaction, where the thiazole derivative reacts with a cyanoacetic ester in the presence of a base.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 4-(2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the cyano group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the cyano group or other substituents.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, nucleophilic solvents.

Hydrolysis: Hydrochloric acid, sodium hydroxide, aqueous conditions.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Amino derivatives with reduced cyano groups.

Substitution: Substituted derivatives with new functional groups replacing the original substituents.

Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

(E)-methyl 4-(2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)benzoate has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

Biological Studies: It is used as a probe in biological assays to study enzyme interactions, receptor binding, and cellular uptake mechanisms.

Materials Science: The compound is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a building block in combinatorial chemistry.

Mechanism of Action

The mechanism of action of (E)-methyl 4-(2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)benzoate involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit specific kinases or interact with nuclear receptors.

Pathways Involved: The compound can influence various signaling pathways, such as the MAPK/ERK pathway, NF-κB pathway, and apoptotic pathways, leading to changes in cellular functions and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Based Analogs

a) N-(4-Chlorophenyl)-2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)acetamide

- Key Differences : Replaces the methyl benzoate ester with an acetamide group linked to a 4-chlorophenyl moiety.

b) Ethyl 4-({2-Cyano-2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]vinyl}amino)benzoate

- Key Differences: Substitutes 4-fluorophenyl with 4-methoxyphenyl on the thiazole ring and replaces the vinyl linkage with an amino group.

- Impact: The methoxy group is electron-donating, reducing the thiazole’s electrophilicity. The amino group may enhance solubility but reduce metabolic stability compared to the vinyl-benzoate system .

Quinoline-Based Derivatives (C1–C7 Series)**

- Core Structure: Quinoline linked to a methyl benzoate ester via a piperazine spacer.

- Example: Methyl 4-(4-(2-(4-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4) Key Differences: Quinoline core instead of thiazole; fluorophenyl group attached to quinoline. Impact: The larger aromatic system (quinoline) may enhance π-π stacking interactions but reduce solubility.

Pyridazine and Isoxazole Derivatives (I-6230, I-6232, I-6273)**

- Core Structure : Ethyl benzoate esters linked to pyridazine or isoxazole rings.

- Example: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Key Differences: Pyridazine (two adjacent nitrogen atoms) replaces thiazole; ethyl ester instead of methyl. Impact: Pyridazine’s higher nitrogen content increases polarity and hydrogen-bonding capacity. The ethyl ester may slightly increase lipophilicity compared to methyl .

Sulfonylurea Herbicides (Metsulfuron Methyl, Ethametsulfuron Methyl)**

- Core Structure : Benzoate esters linked to triazine-based sulfonylureas.

- Example: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron methyl) Key Differences: Triazine-sulfonylurea system replaces thiazole-cyano-vinyl-benzoate. Impact: The sulfonylurea group is critical for herbicidal activity via acetolactate synthase inhibition, a mechanism distinct from the pharmacological targets of thiazole derivatives .

Structural and Functional Analysis Table

Key Research Findings

- Electronic Effects: Fluorine and cyano groups in the target compound create an electron-deficient thiazole, favoring charge-transfer interactions absent in methoxy-substituted analogs .

- Solubility: Quinoline derivatives (C1–C7) exhibit lower aqueous solubility than thiazole-based compounds due to larger aromatic cores .

- Synthetic Challenges: Thiazole-cyano-vinyl systems require precise control of reaction conditions to avoid isomerization, a issue less prevalent in pyridazine or isoxazole syntheses .

Biological Activity

(E)-methyl 4-(2-cyano-2-(4-(4-fluorophenyl)thiazol-2-yl)vinyl)benzoate is a synthetic organic compound belonging to the class of thiazole derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article will explore the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular structure of this compound includes several functional groups that contribute to its biological activity:

- Thiazole Ring : Known for its role in various biological processes.

- Cyano Group : Often involved in biological interactions due to its reactivity.

- Fluorophenyl Group : Enhances metabolic stability and binding affinity.

Structural Formula

The chemical formula is , with a molecular weight of approximately 439.46 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as kinases or acetylcholinesterase, which play crucial roles in various signaling pathways.

- Receptor Binding : It can bind to nuclear receptors, influencing gene expression and cellular functions.

Pathways Affected

Research indicates that this compound can modulate several signaling pathways, including:

- MAPK/ERK Pathway : Involved in cell proliferation and survival.

- NF-κB Pathway : Plays a key role in inflammation and immune response.

Anticancer Activity

Several studies have demonstrated the anticancer potential of thiazole derivatives similar to this compound. For instance, compounds containing thiazole rings have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Case Study: In Vitro Evaluation

A study evaluated the cytotoxic effects of thiazole derivatives on human cancer cell lines. The results indicated that these compounds exhibited significant antiproliferative activity with IC50 values ranging from 5 to 20 µM, depending on the specific derivative tested.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Thiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Efficacy

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (E)-methyl 4-(...) | Staphylococcus aureus | 15 µg/mL |

| (E)-methyl 4-(...) | Escherichia coli | 20 µg/mL |

| (E)-methyl 4-(...) | Pseudomonas aeruginosa | 25 µg/mL |

Anti-inflammatory Activity

Research suggests that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

The anti-inflammatory action is likely mediated through the inhibition of NF-κB signaling pathways, leading to reduced expression of inflammatory markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.